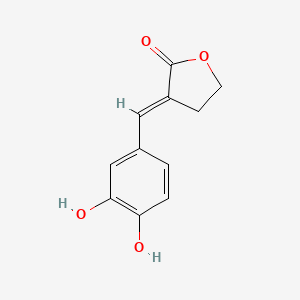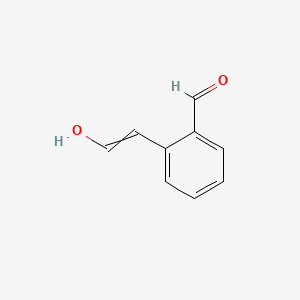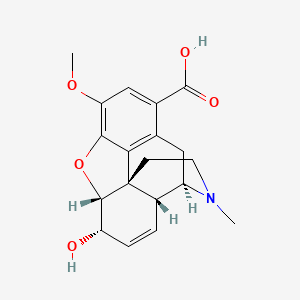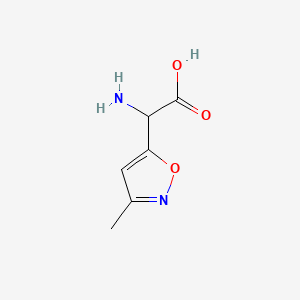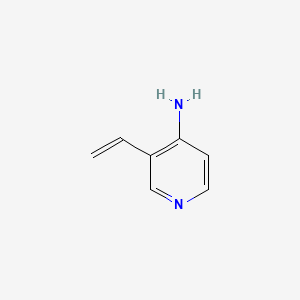
3-Vinylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Vinylpyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a vinyl group attached to the third carbon and an amino group attached to the fourth carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylpyridin-4-amine typically involves the reaction of 4-aminopyridine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the vinyl group on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Vinylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various alkyl or acyl derivatives of this compound.
Applications De Recherche Scientifique
3-Vinylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Vinylpyridin-4-amine involves its interaction with various molecular targets. The vinyl group can participate in conjugation with other functional groups, enhancing the compound’s reactivity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Aminopyridine: Similar in structure but lacks the vinyl group.
2-Chloro-3-iodopyridin-4-amine: Contains halogen atoms instead of a vinyl group.
Pyridinium Salts: Structurally diverse but often used in similar applications.
Uniqueness: 3-Vinylpyridin-4-amine is unique due to the presence of both a vinyl group and an amino group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
102000-58-8 |
|---|---|
Formule moléculaire |
C7H8N2 |
Poids moléculaire |
120.155 |
Nom IUPAC |
3-ethenylpyridin-4-amine |
InChI |
InChI=1S/C7H8N2/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2,(H2,8,9) |
Clé InChI |
KZGHKYQCTNQRAV-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=CN=C1)N |
Synonymes |
Pyridine, 4-amino-3-vinyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




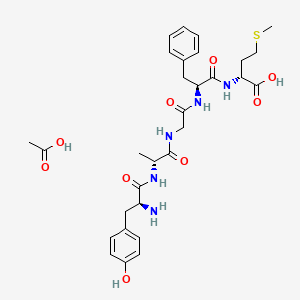

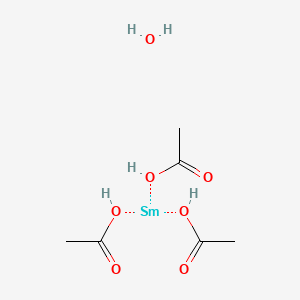
![Propanol-N, [1-3H]](/img/structure/B561426.png)
![1,8-Dihydroimidazo[4,5-g]indole](/img/structure/B561427.png)
